Rac Galaxolidone Lactol is a synthetic compound derived from galaxolide, a well-known synthetic musk used extensively in the fragrance industry. This compound is characterized by its aromatic properties and is often utilized for its long-lasting scent. Rac Galaxolidone Lactol exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of one another, contributing to its unique olfactory characteristics. Its chemical identification number is 946845-14-3, and it plays a significant role in various scientific applications, particularly in chemistry and biology.
Rac Galaxolidone Lactol is synthesized through complex chemical processes involving specific starting materials and catalysts. It is primarily produced in industrial settings where large-scale chemical reactors are employed to ensure high purity and yield. The compound's production methods are optimized to maintain consistency and quality, making it suitable for both research and commercial use.
Rac Galaxolidone Lactol belongs to the class of synthetic musks, which are compounds designed to mimic the scent of natural musk. This classification highlights its application in the fragrance industry as well as its potential uses in scientific research.
The synthesis of rac Galaxolidone Lactol involves several key steps:
In industrial production, rac Galaxolidone Lactol is synthesized using controlled temperatures and organic solvents to optimize reaction conditions. The use of high-purity starting materials and advanced reactor technologies contributes to the efficiency of the synthesis process.
Rac Galaxolidone Lactol has a complex molecular structure characterized by its lactol group, which consists of a hydroxyl group attached to a carbon atom that is also part of a cyclic structure. This configuration contributes significantly to its aromatic properties.
The molecular formula for rac Galaxolidone Lactol can be represented as CHO, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of multiple stereocenters within the molecule results in various diastereomers, each with distinct physical and chemical properties.
Rac Galaxolidone Lactol is involved in several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For example:
The mechanism of action for rac Galaxolidone Lactol primarily involves its interaction with olfactory receptors located in the nasal cavity. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic scent. This interaction is part of a broader olfactory signaling cascade, highlighting its importance in sensory biology.
Rac Galaxolidone Lactol exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding boiling point, melting point, and refractive index may vary based on specific diastereomeric forms.
Rac Galaxolidone Lactol has numerous scientific applications:
rac Galaxolidone Lactol belongs to the organic heterotricyclic chemical class, specifically categorized under 2-benzopyrans. Its systematic name is 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol, reflecting its complex polycyclic structure with fused indane and pyran rings [1] [5]. Key identifiers include:
Table 1: Chemical Identifiers of rac Galaxolidone Lactol
| Property | Value | |
|---|---|---|
| IUPAC Name | 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol | |
| SMILES | CC1COC(O)c2cc3c(cc21)C(C)(C)C(C)C3(C)C | |
| InChI Key | QAPQORLXRUPNGA-UHFFFAOYSA-N | |
| CAS Registry | 946845-14-3 | |
| Alternate CAS (Oxidation) | 507442-49-1 (rac-Galaxolidone) | [4] [6] |
The compound was first identified in the mid-2000s through studies investigating the environmental fate of Galaxolide® (HHCB), a ubiquitous fragrance additive:
rac Galaxolidone Lactol is now recognized as a pervasive environmental contaminant due to incomplete degradation of Galaxolide in wastewater treatment plants (WWTPs):
Table 2: Environmental Occurrence Data
| Location/Media | HHCB Concentration | Galaxolidone Lactol Concentration | HHCB-lac:HHCB Ratio | |
|---|---|---|---|---|
| Guangzhou Waterways | 20–2,620 ng/L | 3–740 ng/L | 0.15–0.64 | |
| WWTP Effluents (Global) | Up to 13.3 μg/L | 0.1–1.8 μg/L | 0.01–0.14 | |
| Surface Waters (Urban) | <1–45.1 μg/L | <0.1–8.2 μg/L | 0.05–10 | [2] [7] |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5